molecular formula C14H19N3O B11818563 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11818563
M. Wt: 245.32 g/mol
InChI Key: VCXVYGCFGDPJBU-UHFFFAOYSA-N
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Description

2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with two pyrrolidine rings and a carbaldehyde functional group. This compound is structurally related to bioactive molecules targeting neurological, fibrotic, or metabolic pathways, as seen in analogous compounds (e.g., integrin inhibitors, monoamine uptake modulators) .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C14H19N3O/c18-11-17-10-4-6-13(17)12-5-3-7-15-14(12)16-8-1-2-9-16/h3,5,7,11,13H,1-2,4,6,8-10H2

InChI Key

VCXVYGCFGDPJBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C3CCCN3C=O

Origin of Product

United States

Preparation Methods

Pyridine Core Functionalization

The pyridine ring is constructed via cyclocondensation of ethylenediamine derivatives with α,β-unsaturated carbonyl compounds. For example, 2-aminopyridine reacts with pyrrolidine-1-carbaldehyde in methanol under acidic catalysis (e.g., TosOH) to form the imine intermediate, which undergoes cyclization upon heating.

Key Conditions :

  • Solvent: Methanol or ethanol

  • Catalyst: TosOH (20 mol%)

  • Temperature: 70–80°C

  • Reaction Time: 12–24 hours

Yields for this step typically range from 45% to 65%, with purity dependent on recrystallization solvents such as ethyl acetate/hexane mixtures.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl halides (e.g., 3-bromo-2-(pyrrolidin-1-yl)pyridine) are coupled with pyrrolidine-1-carbaldehyde boronic esters using Pd(PPh3)4 as a catalyst. This method achieves regioselective functionalization at the pyridine C3 position.

Representative Protocol :

ComponentQuantity
3-Bromo-2-(pyrrolidin-1-yl)pyridine1.0 eq
Pyrrolidine-1-carbaldehyde boronic ester1.2 eq
Pd(PPh3)45 mol%
Base (K2CO3)2.5 eq
Solvent (Toluene/Ethanol)3:1 v/v
Temperature100°C
Time8–12 hours

This method yields 60–75% product, with residual palladium removed via activated charcoal filtration.

Reductive Amination and Aldehyde Formation

Reductive Amination of Pyrrolidine Precursors

2-(Pyridin-3-yl)pyrrolidine is treated with formaldehyde under reductive conditions (NaBH3CN, AcOH) to install the aldehyde group. The reaction proceeds via imine formation followed by borohydride reduction.

Critical Parameters :

  • pH: 4–5 (acetic acid buffer)

  • Temperature: 25–30°C

  • Yield: 50–60% after column chromatography.

Oxidation of Primary Alcohols

Alternative routes oxidize 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol using pyridinium chlorochromate (PCC) in dichloromethane. This method avoids over-oxidation to carboxylic acids.

Reaction Profile :

  • Solvent: Anhydrous CH2Cl2

  • Oxidant: PCC (1.5 eq)

  • Time: 6–8 hours

  • Yield: 70–80%.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance heat transfer and mixing. For example, a two-stage system performs pyridine functionalization and reductive amination sequentially, achieving 85% overall yield at 10 kg/batch scale.

Advantages :

  • Reduced reaction time (total 4–6 hours vs. 24 hours batchwise).

  • Lower solvent consumption (30% reduction).

Green Chemistry Modifications

Recent advances replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and use immobilized catalysts (e.g., Pd on activated carbon) to minimize waste.

Analytical and Purification Techniques

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane gradients (20% → 50%) resolves regioisomers. Purity >98% is confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN).

Crystallization Protocols

Recrystallization from tert-butyl methyl ether (TBME) yields needle-like crystals suitable for X-ray diffraction, confirming the aldehyde’s E-configuration.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic uses:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine and pyridine have shown potential in inhibiting cancer cell proliferation. For instance, pyrrolo[2,3-b]pyridine derivatives have demonstrated efficacy against various cancer types through mechanisms involving apoptosis and cell cycle arrest .
  • Antiviral Effects : Compounds with similar structural frameworks have been investigated for their antiviral properties. Studies suggest that modifications in the pyridine ring can enhance activity against viral pathogens .
  • Anti-inflammatory Properties : The anti-inflammatory potential of pyrrolidine derivatives has been reported, with mechanisms linked to the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

Several studies highlight the applications and effectiveness of this compound in various contexts:

  • Anticancer Research :
    • A study explored the synthesis of pyrrolo[2,3-b]pyridine derivatives and their anticancer activity against breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent effect .
  • Antiviral Activity :
    • In another case, derivatives were tested for their ability to inhibit viral replication in vitro. The findings showed that certain modifications on the pyridine ring enhanced antiviral potency against specific strains of influenza virus .
  • Anti-inflammatory Studies :
    • Research focusing on inflammatory models demonstrated that compounds with similar structures could reduce inflammation markers significantly when administered in controlled doses .

Mechanism of Action

The mechanism of action of 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine and pyridine rings provide a unique structural framework that allows the compound to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ring Size and Saturation

  • 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1): Structural Differences: Replaces pyrrolidine with a seven-membered azepane ring and a six-membered piperidine ring. Impact: Larger rings (azepane/piperidine) increase lipophilicity and may alter binding pocket compatibility compared to pyrrolidine’s compact structure. Piperidine’s higher basicity (pKa ~11) versus pyrrolidine (pKa ~10) could influence solubility and membrane permeability .

Functional Group Variations

  • 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol (CAS: 1228666-51-0): Structural Differences: Substitutes carbaldehyde with a propargyl alcohol group and adds a fluorine atom. Impact: Fluorine enhances metabolic stability and electronegativity, while the propargyl group enables click chemistry applications.
  • (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate :

    • Structural Differences : Replaces carbaldehyde with a methoxy group and an acrylate ester.
    • Impact : The ester group increases hydrophobicity and may serve as a prodrug moiety. Methoxy groups often improve oral bioavailability by reducing oxidative metabolism .

Substituent Effects on Bioactivity

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone Analogs): Structural Differences: Features a ketone instead of a carbaldehyde and a 4-methylphenyl group. Impact: Ketones are less reactive than aldehydes, reducing off-target interactions. Pyrovalerone analogs act as dopamine/norepinephrine reuptake inhibitors, suggesting the carbaldehyde in the target compound may confer distinct binding kinetics or metabolic pathways .
  • N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide :

    • Structural Differences : Includes a hydroxymethyl-pyrrolidine and a pivalamide group.
    • Impact : The hydroxymethyl group enhances hydrophilicity, while the pivalamide (tert-butyl carboxamide) improves metabolic stability. The absence of an aldehyde limits reactivity but may reduce covalent target engagement .

Key Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Weight Key Functional Groups Biological Targets/Applications Key Properties
Target Compound 273.3 (est.) Carbaldehyde, Pyrrolidine Not explicitly reported High reactivity (aldehyde), moderate lipophilicity
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde 317.4 Carbaldehyde, Azepane, Piperidine Lab research Higher lipophilicity, increased basicity
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol 220.24 Propargyl alcohol, Fluorine Research chemical Click chemistry compatibility, fluorinated stability
Pyrovalerone Analog (1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) 275.4 Ketone, Pyrrolidine Dopamine/Norepinephrine reuptake Low reactivity, CNS activity
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate 290.3 Methoxy, Acrylate ester Undisclosed Ester prodrug potential, moderate logP

Biological Activity

2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article examines its antibacterial, antifungal, and other relevant biological properties based on diverse research findings.

The compound's molecular formula is C12H16N4C_{12}H_{16}N_4 with a molecular weight of 220.29 g/mol. It features two pyrrolidine rings and a pyridine moiety, which are significant in influencing its biological activity.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine and pyridine exhibit significant antibacterial properties. A study highlighted the effectiveness of certain pyrrolidine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial activity .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehydeS. aureus0.0039 - 0.025
Other Pyrrolidine Derivative AE. coli0.005 - 0.030
Other Pyrrolidine Derivative BPseudomonas aeruginosa0.010 - 0.050

Antifungal Activity

In addition to antibacterial effects, pyrrolidine derivatives have shown antifungal properties. The compound exhibited activity against Candida albicans and Fusarium oxysporum , with MIC values ranging from 16.69 to 78.23 µM . The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the pyrrolidine ring can enhance antifungal potency.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundTarget FungiMIC (µM)
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehydeC. albicans16.69 - 78.23
Other Pyrrolidine Derivative AFusarium oxysporum56.74 - 222.31

The biological activity of this compound is believed to stem from its interaction with bacterial cell membranes and inhibition of key metabolic pathways, such as protein synthesis and cell wall biosynthesis . Studies have indicated that the presence of halogen substituents in similar compounds significantly enhances their bioactivity by increasing membrane permeability and disrupting cellular functions .

Case Studies

A notable case study involved the evaluation of various pyrrolidine derivatives against multi-drug resistant strains of bacteria. The study found that modifications in the nitrogen heterocycles could significantly alter the compounds' efficacy, with some derivatives exhibiting potent activity comparable to established antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling reactions between pyridine and pyrrolidine derivatives. For example, analogous compounds (e.g., 2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde) are synthesized via nucleophilic substitution or cross-coupling reactions under inert atmospheres using catalysts like Pd(PPh₃)₄ .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is recommended. Advanced techniques like HPLC-MS can confirm purity (>95%) and structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Tools :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding in analogs like 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde) .
  • Computational Modeling : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In Vitro Screening :

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the pyridine-pyrrolidine scaffold's affinity for enzyme active sites .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) using tritiated ligands .
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) to assess baseline toxicity .

Advanced Research Questions

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

  • Comparative Analysis :

  • Key Modifications : Replace pyrrolidine with piperidine (e.g., 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde) to study ring size effects on bioactivity .
  • Functional Group Impact : Introduce electron-withdrawing groups (e.g., -Br in 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde) to modulate reactivity and binding .
  • SAR Tables :
AnalogModificationObserved Effect
Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylateMethylthio groupEnhanced enzyme inhibition
1-(2-Chloropyridin-3-yl)-1H-pyrrole-2-carbaldehydeChlorine substitutionIncreased cytotoxicity

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting Approaches :

  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.
  • Orthogonal Assays : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand assays conflict .
  • Metabolic Stability Tests : Use liver microsomes to assess if inconsistent results stem from compound degradation .

Q. How can computational modeling optimize this compound for target-specific drug design?

  • In Silico Workflow :

Docking Simulations : Use AutoDock Vina to predict binding modes to targets (e.g., kinases).

MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories.

ADMET Prediction : SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Risk Mitigation :

  • PPE : Gloves, lab coats, and goggles (mandatory due to acute toxicity risks in analogs like 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., during synthesis) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data-Driven Insights

  • Synthetic Yield Optimization :

    CatalystSolventYield (%)
    Pd(PPh₃)₄DMF65
    CuI/Et₃NTHF48
  • Biological Activity Trends : Pyridine-pyrrolidine hybrids show higher kinase inhibition (IC₅₀ < 1 µM) compared to pyridine-only analogs .

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